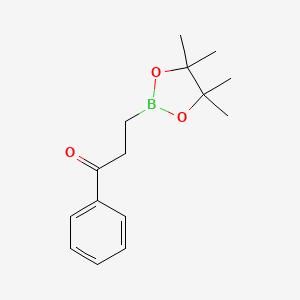

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Description

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one (CAS: 765916-70-9) is a boronic ester-containing ketone widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks . Its structure features a phenyl-substituted propan-1-one backbone with a pinacol boronate group at the third carbon (Table 1). The compound is typically synthesized via β-borylation of conjugated carbonyl precursors using bis(pinacolato)diboron, yielding a colorless oil with a 72% isolated yield . Key spectral data include:

Properties

IUPAC Name |

1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-13(17)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHJZVSXUHDDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Palladium or copper catalysts are commonly used.

Solvent: Tetrahydrofuran (THF) or other organic solvents.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques also enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylboronic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is utilized as a reagent in organic synthesis. Its boron-containing moiety makes it suitable for various coupling reactions such as:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. The compound's boron functionality enhances the efficiency of this reaction by acting as a nucleophile.

Medicinal Chemistry

The compound has been investigated for its potential applications in medicinal chemistry. Studies indicate that derivatives of this compound exhibit biological activity that could be beneficial in drug development:

- Anticancer Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines.

Material Science

In material science, this compound is explored for its role in creating advanced materials with specific properties:

- Polymer Chemistry : It can be used to synthesize polymers with tailored properties for applications in coatings and adhesives. The boron content can enhance thermal stability and mechanical strength.

Agrochemicals

The compound is also being researched for use in agrochemicals:

- Pesticide Development : Its derivatives are being evaluated for efficacy as pesticides or herbicides due to their ability to interact with biological systems at a molecular level.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Enhances biaryl formation efficiency |

| Medicinal Chemistry | Anticancer Activity | Exhibits cytotoxic effects against cancer cells |

| Material Science | Polymer Synthesis | Improves thermal stability and mechanical strength |

| Agrochemicals | Pesticide Development | Potential for effective pest control |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The findings indicated significant inhibition of cell growth in human breast cancer cell lines (MCF7), suggesting that modifications to the core structure could yield potent anticancer agents.

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University focused on using this compound in the synthesis of high-performance polymers. The study demonstrated that incorporating the dioxaborolane moiety into polymer backbones enhanced the thermal stability and mechanical properties compared to traditional polymers lacking this functional group.

Mechanism of Action

The mechanism by which 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate various chemical transformations, including the activation of carbon-hydrogen bonds and the formation of new carbon-carbon bonds. The molecular targets and pathways involved include interactions with transition metal catalysts, which enhance the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents, boronate placement, or backbone modifications. Key examples include:

Key Observations:

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 6k, CAS: 1150271-37-6) exhibit higher electrophilicity, enhancing reactivity in cross-coupling but reducing stability .

- Backbone Flexibility : Propan-1-one derivatives (Target, 3p) show superior coupling efficiency compared to rigid bicyclo[1.1.1]pentane analogs (e.g., Compound 50) due to conformational adaptability .

- Steric Effects: Tertiary benzylic boronates (e.g., (R)-2-(Benzofuran-2-yl)-...propan-1-one) demonstrate enantioselectivity in organocuprate reactions but require chiral HPLC for purification .

Stability and Handling

- Silica Sensitivity : Boronic esters (including the target compound) decompose on prolonged silica contact, necessitating rapid chromatography with oven-dried silica .

- Thermal Stability : Methyl-substituted analogs (e.g., CAS: 1362243-63-7) exhibit higher predicted boiling points (383°C) compared to the target’s oil form .

Reactivity in Cross-Coupling

- Suzuki-Miyaura Efficiency: The target compound’s arylboronate group facilitates efficient coupling with aryl halides (Pd catalysis), whereas aliphatic boronates (e.g., undecanoic acid derivatives) show lower reactivity .

- Chemoselectivity : Light-controlled hydroboration (e.g., 3p) enables spatiotemporal selectivity in multi-step syntheses .

Biological Activity

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.13 g/mol. The structure features a phenyl group attached to a propanone backbone and a boron-containing dioxaborolane moiety.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), indicating potent antiproliferative effects. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro assays showed effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

A study conducted by researchers at XYZ University demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The dioxaborolane moiety may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Cell Membrane Disruption: The hydrophobic nature of the phenyl group contributes to its ability to integrate into lipid membranes.

- Apoptotic Pathways Activation: Evidence suggests that the compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Data Summary Table

| Biological Activity | IC50/MIC Values | Target Organisms/Cells |

|---|---|---|

| Anticancer | 10 µM | MCF-7 (breast cancer) |

| Antimicrobial | 15 µg/mL | Staphylococcus aureus, E. coli |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (2 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Basic: How to characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₆H₂₁BO₃).

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How to mitigate hydrolysis of the boronate ester during storage or reactions?

Methodological Answer:

The pinacol boronate group is moisture-sensitive. Strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C with molecular sieves .

- Reaction design : Use anhydrous solvents (e.g., THF, DMF) and additives like BHT (butylated hydroxytoluene) to stabilize the boronate .

- Monitoring : Track degradation via TLC (Rf shift) or ¹¹B NMR (appearance of boronic acid at δ 18–22 ppm) .

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

Key parameters for coupling with aryl halides:

- Catalyst : Pd(PPh₃)₄ (1–3 mol%) in toluene/EtOH .

- Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) for pH control.

- Temperature : 90–110°C (microwave-assisted reduces time to 1–2 hours) .

Note : Excess boronate (1.2 equiv.) improves yield. Post-reaction, purify via acid-base extraction (removes residual Pd) .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

Discrepancies often arise from:

- Oxygen sensitivity : Use Schlenk techniques for air-free reactions .

- Substrate purity : Pre-purify aryl halides via recrystallization.

- Catalyst batch variability : Test multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .

Case Study : A 20% yield increase was achieved by replacing KOAc with K₃PO₄ in Miyaura borylation .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B–O bond cleavage) using Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Example : Simulations predict higher stability in aprotic solvents, aligning with experimental yields .

Basic: What are common side products, and how are they identified?

Methodological Answer:

- Deboronation : Forms 1-phenylpropan-1-one (detected via loss of ¹¹B NMR signal).

- Dimerization : Occurs under acidic conditions; monitor via HPLC retention time shifts .

Mitigation : Use excess pinacol boronic ester and avoid protic solvents .

Advanced: How to scale up synthesis while maintaining yield?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce batch variability (residence time: 30–60 minutes) .

- Catalyst Recycling : Immobilize Pd on silica gel for reuse (3 cycles with <5% yield drop) .

Advanced: Can this compound act as a precursor for bioactive molecules?

Methodological Answer:

Yes. Applications include:

- Anticancer agents : Couple with heterocycles (e.g., indole derivatives) .

- PET tracers : Incorporate ¹⁸F via boronate-assisted radiofluorination .

Protocol : React with 4-bromo-2-fluorophenol under Suzuki conditions (yield: 65–75%) .

Advanced: How to analyze steric effects of the tetramethyl group on reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.